4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid

Catalog No.
S3077760
CAS No.
1883548-92-2
M.F
C12H14ClNO6S
M. Wt
335.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;m...

CAS Number

1883548-92-2

Product Name

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid

IUPAC Name

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid

Molecular Formula

C12H14ClNO6S

Molecular Weight

335.76

InChI

InChI=1S/C11H10ClNO3.CH4O3S/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;1-5(2,3)4/h3-5,14H,1-2,13H2;1H3,(H,2,3,4)

InChI Key

ZEZDFYRVIVZPAT-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN

solubility

not available

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one, methanesulfonic acid is a chemical compound that combines a chromenone structure with an aminoethyl side chain and a chloro substituent. The chromenone moiety is known for its diverse biological activities, while the methanesulfonic acid component enhances its solubility and reactivity. This compound is characterized by its unique functional groups, which provide potential for various applications in medicinal chemistry and biochemistry.

FFN 102 mesylate acts as a selective substrate for the dopamine transporter (DAT) and vesicle monoamine transporter 2 (VMAT2) [, ]. These transporters are responsible for reuptake of dopamine into presynaptic neurons. FFN 102 mesylate competes with dopamine for binding to these transporters, and due to its fluorescence, its uptake can be monitored [, ]. Additionally, the pH-dependent fluorescence allows for differentiation between cytosolic FFN 102 mesylate (acidic environment) and FFN 102 mesylate accumulated in vesicles (neutral pH) []. This characteristic makes it a valuable tool for studying dopamine trafficking and release dynamics.

Selective Substrate for Dopamine Transporters

FFN 102 mesylate functions as a selective substrate for two key proteins involved in dopamine signaling:

  • Dopamine Transporter (DAT): This protein is responsible for reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. FFN 102 mesylate is taken up by DAT, making it a valuable tool for studying DAT function and distribution in various tissues. [1, 2]
  • Vesicular Monoamine Transporter 2 (VMAT2): This protein packages dopamine into vesicles for storage and release. FFN 102 mesylate can also be transported by VMAT2, allowing researchers to investigate VMAT2 activity alongside DAT. [1, 2]

Source

1: , 2:

Fluorescent Properties for Live-Cell Imaging

A crucial feature of FFN 102 mesylate is its fluorescence. This property allows researchers to visualize its uptake into cells in real-time.

  • pH Sensitivity: The excitation maxima of FFN 102 mesylate shift depending on the pH of the environment. This allows researchers to differentiate between FFN 102 mesylate inside acidic compartments (like vesicles) and the surrounding cytoplasm with different pH levels. [1, 2]
  • Minimal Background Fluorescence: FFN 102 mesylate exhibits minimal binding to other neurotransmitter receptors, reducing background noise and enhancing the signal specifically associated with dopamine transporters. [1, 2]

These fluorescent properties make FFN 102 mesylate a powerful tool for studying dopamine transporter activity and distribution in living cells and brain slices.

Source

1: , 2:

Investigating Dopamine System Function

By utilizing the selective uptake and fluorescent properties of FFN 102 mesylate, researchers can gain insights into various aspects of the dopamine system:

  • Dopamine Neuron Identification: FFN 102 mesylate accumulation can help identify and visualize dopamine neurons in brain tissue sections or cell cultures. [1]
  • Dopamine Transporter Regulation: Studies can investigate how different drugs or physiological conditions affect the function and expression of dopamine transporters by monitoring FFN 102 mesylate uptake. [2]
  • Dopamine Release and Storage: By combining FFN 102 mesylate with other techniques, researchers can study the dynamics of dopamine release from storage vesicles and its reuptake by DAT. [1, 2]

The chemical reactivity of 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one, methanesulfonic acid can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the chloro substituent can undergo reactions such as nucleophilic attack or elimination. The presence of methanesulfonic acid provides acidic properties, allowing for protonation and facilitating further reactions, particularly in organic synthesis where it can act as a catalyst or reagent.

Compounds similar to 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chromenone structure is often associated with the inhibition of various enzymes and pathways involved in disease processes. For instance, studies indicate that derivatives of chromenone exhibit significant activity against cancer cell lines and may modulate signaling pathways related to cell proliferation and apoptosis.

The synthesis of 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one typically involves several steps:

  • Formation of the Chromenone Core: This can be achieved through a condensation reaction between appropriate phenolic compounds and aldehydes or ketones.
  • Introduction of the Aminoethyl Side Chain: This step may involve reductive amination or direct alkylation of the chromenone intermediate with an aminoethyl halide.
  • Chlorination: The introduction of the chloro group can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Salification with Methanesulfonic Acid: The final step involves reacting the base form of the compound with methanesulfonic acid to form its salt, enhancing solubility and stability.

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one, methanesulfonic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases due to its biological activity.
  • Chemical Research: As a reagent in organic synthesis, particularly in creating other complex molecules.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Interaction studies involving 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one suggest that it may interact with various biological targets, including enzymes and receptors. These interactions can lead to modulation of biological pathways, making it a candidate for further investigation in drug discovery programs. Additionally, studies on its pharmacokinetics and toxicity are essential for understanding its safety profile for therapeutic use.

Several compounds share structural similarities with 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one. Here are some notable examples:

Compound NameStructureUnique Features
3-(4-Chlorophenyl)-7-hydroxychromen-2-one3-(4-Chlorophenyl)-7-hydroxychromen-2-oneLacks aminoethyl group; potential anti-inflammatory activity.
4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acidContains a pyrimidine ring; known for antibacterial properties.
3-[4-(Trifluoromethyl)phenyl]-7-hydroxychromen-2-one3-[4-(Trifluoromethyl)phenyl]-7-hydroxychromen-2-oneFluorinated compound; increased lipophilicity may enhance bioavailability.

These compounds highlight the diversity within the chromenone class while showcasing the unique characteristics of 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one due to its specific substitutions that may enhance its biological activity and utility in various applications.

Dates

Last modified: 08-18-2023

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